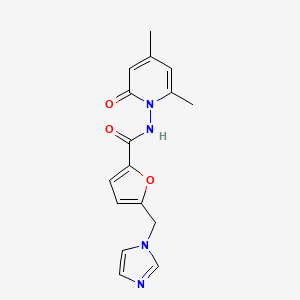

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide involves multi-step reactions, including alkylations and cyclization under acidic or basic conditions to produce derivatives with potential biological activities (El-Essawy & Rady, 2011). These processes underscore the complexity and versatility of synthesizing such compounds.

Molecular Structure Analysis

Research on similar compounds has elucidated crystal and molecular structures, revealing insights into their geometry and electron density. For example, the study of dimethylisothiazolopyridine derivatives has shown that these compounds can exist in different tautomeric forms in the crystalline state, highlighting the significance of molecular structure analysis in understanding the properties and reactivity of such compounds (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity of compounds similar to N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide has been explored in various chemical reactions, including oxidative coupling and cyclization reactions. These studies demonstrate the potential of these compounds to undergo transformations leading to new structures with varied biological activities (Zhou et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application of these compounds. The detailed analysis of crystal structures and intermolecular interactions, including hydrogen bonding and π-π interactions, provides valuable information on the stability and solubility of these compounds (Saeed et al., 2020).

Scientific Research Applications

Antiprotozoal Agents

Research has identified derivatives similar to the specified compound as potent antiprotozoal agents. For instance, compounds synthesized with modifications on imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential as therapeutic agents against diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antimycobacterial Activity

Several studies have focused on the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives. These compounds exhibit potent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. The design and synthesis of new derivatives with varied linkers based on imidazo[1,2-a]pyridine-3-carboxamides have shown considerable activity, highlighting their potential as new antitubercular agents (Wu et al., 2016).

Synthesis and Chemical Modifications

Research into the synthesis and chemical modifications of compounds structurally related to the specified compound has provided insights into their potential applications. Studies have described the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, exploring their chemical behavior and potential applications in medicinal chemistry (El-Essawy & Rady, 2011).

Photophysical Properties

The investigation of photophysical properties of related compounds, such as 2-azaindolizines, has been conducted to understand their fluorescent characteristics for potential applications in bioimaging and sensing. The synthesis of these compounds through iodine-mediated oxidative desulfurization has been explored, demonstrating their utility in developing fluorescent probes (Shibahara et al., 2006).

properties

IUPAC Name |

N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-(imidazol-1-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-11-7-12(2)20(15(21)8-11)18-16(22)14-4-3-13(23-14)9-19-6-5-17-10-19/h3-8,10H,9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKHOCJPUFZVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=C(O2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)